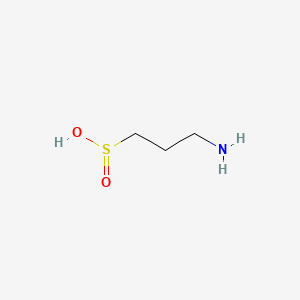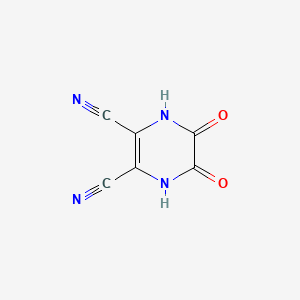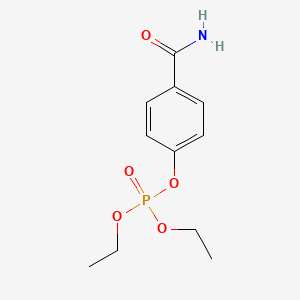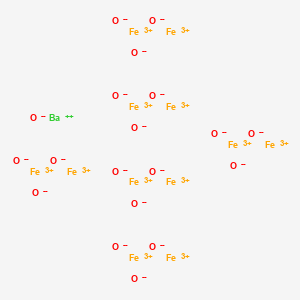
Homohypotaurine
Overview
Description
Homohypotaurine, also known as 3-aminopropanesulfinic acid, is a sulfinic amino acid. It is a higher homologue of hypotaurine, with an additional carbon in its chain. This compound is of interest due to its potential neurophysiological activity and its role as a metabolite in sulfur-containing compounds .
Mechanism of Action
Target of Action
Homohypotaurine, also known as 3-aminopropane-1-sulfinic acid, is a decarboxylation product obtained from L-homocysteinesulfinic acid It is known that this compound and its oxidation product, homotaurine, are analogues of γ-aminobutyric acid (gaba), a major inhibitory neurotransmitter in the mammalian central nervous system . Therefore, it is plausible that this compound may interact with GABA receptors or other related targets in the nervous system.
Biochemical Pathways
It is known to be a decarboxylation product of L-homocysteinesulfinic acid, suggesting it may play a role in sulfur amino acid metabolism
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics
Result of Action
It is known that γ-aminobutyric acid (gaba) acts as a depressor on nervous cells, and homotaurine, a structurally similar compound to this compound, has an even stronger activity of the same kind This suggests that this compound may have similar neurophysiological effects
Biochemical Analysis
Biochemical Properties
Homohypotaurine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzyme preparations from Clostridium welchii, which facilitate its formation from L-homocysteinesulfinic acid . Additionally, this compound can be oxidized to form homotaurine, another compound with notable biochemical properties. These interactions highlight the importance of this compound in enzymatic processes and its potential impact on metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound, similar to its analogue homotaurine, may act as a depressor on nervous cells . This suggests that this compound could play a role in modulating neuronal activity and influencing cellular functions related to the nervous system.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound is known to undergo oxidation to form homotaurine, which can further interact with various enzymes and proteins . These interactions may lead to changes in gene expression and alterations in cellular functions, highlighting the compound’s significance at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is a stable sulfinic derivative, which allows for its sustained activity in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions, while higher doses could potentially lead to toxic or adverse effects. Studies have shown that this compound, like homotaurine, can act as a depressor on nervous cells, indicating a threshold effect that needs to be carefully monitored . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of cysteine and homocysteine. The compound is formed through the decarboxylation of L-homocysteinesulfinic acid and can be further oxidized to form homotaurine . These metabolic pathways highlight the role of this compound in sulfur amino acid metabolism and its interactions with enzymes and cofactors involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s sulfinic group allows it to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues may be affected by its binding to proteins, which can influence its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function may be influenced by its localization within the cell, particularly in relation to its interactions with enzymes and proteins . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Homohypotaurine can be synthesized through enzymatic and chemical methods. One common method involves the decarboxylation of L-homocysteinesulfinic acid using an enzyme preparation from Clostridium welchii . This process yields this compound, which can be isolated using ion exchange resins. Another method involves the oxidation of homocystamine to the corresponding disulfoxide, followed by dismutation in alkali . Industrial production methods typically involve similar enzymatic or chemical synthesis routes, with purification achieved through chromatography .
Chemical Reactions Analysis
Homohypotaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Homohypotaurine has diverse applications in scientific research. It is extensively studied for its potential neuroprotective properties, exhibiting antioxidative and anti-inflammatory effects. In chemistry, it serves as a model compound for studying sulfinic and sulfonic acid derivatives. In biology and medicine, this compound is investigated for its role in neurotransmission and its potential therapeutic applications in neurodegenerative diseases. Additionally, it has industrial applications in the synthesis of other sulfur-containing compounds .
Comparison with Similar Compounds
Homohypotaurine is similar to other sulfinic and sulfonic amino acids, such as hypotaurine and homotaurine. These compounds share structural similarities, with variations in the length of their carbon chains and the presence of sulfinic or sulfonic groups . This compound is unique due to its higher homology to hypotaurine and its potential for stronger neurophysiological activity . Other similar compounds include cysteine sulfinic acid and homocysteine sulfinic acid, which are also involved in sulfur metabolism and exhibit distinct biochemical properties .
Properties
IUPAC Name |
3-aminopropane-1-sulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGXQDBNBFXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179995 | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-09-2 | |
| Record name | Homohypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homohypotaurine and how is it synthesized?
A1: this compound (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].
Q2: Does this compound have any known biological activity?
A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that this compound exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for this compound in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.
Q3: What analytical techniques are used to study this compound?
A3: Various techniques are employed for the isolation, identification, and quantification of this compound. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate this compound from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure this compound concentrations in various biological samples and experimental settings.
Q4: Has any research explored the enzymatic breakdown of this compound?
A4: Yes, there has been research on the metabolic fate of this compound. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of this compound transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)











![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)
